molecular formula C22H21ClN2O4S B296253 N-(5-chloro-2-phenoxyphenyl)-2-[(methylsulfonyl)anilino]propanamide

N-(5-chloro-2-phenoxyphenyl)-2-[(methylsulfonyl)anilino]propanamide

Cat. No. B296253
M. Wt: 444.9 g/mol
InChI Key: WDYRQFPFHBBJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)-2-[(methylsulfonyl)anilino]propanamide, commonly known as NSC 743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

The exact mechanism of action of NSC 743380 is not fully understood. However, it is believed to target the microtubule network in cells, which is essential for cell division and growth. NSC 743380 may inhibit the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NSC 743380 has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of several proteins involved in cell cycle regulation, including cyclin B1 and Cdc2. Additionally, NSC 743380 has been found to increase the levels of p21, a protein that inhibits cell cycle progression. These effects ultimately lead to cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of NSC 743380 is its potent anticancer activity, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development. Additionally, NSC 743380 has been found to have poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NSC 743380. One area of focus could be to further elucidate its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, researchers could investigate the potential use of NSC 743380 in combination with other anticancer drugs to enhance its efficacy. Finally, researchers could explore the use of NSC 743380 in other disease areas, such as neurodegenerative diseases.

Synthesis Methods

NSC 743380 can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrophenol with 2-chlorophenylacetic acid to form 2-(5-chloro-2-nitrophenoxy)phenylacetic acid. This intermediate is then reacted with methylsulfonyl chloride and aniline to form NSC 743380.

Scientific Research Applications

NSC 743380 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, NSC 743380 has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-(N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C22H21ClN2O4S/c1-16(25(30(2,27)28)18-9-5-3-6-10-18)22(26)24-20-15-17(23)13-14-21(20)29-19-11-7-4-8-12-19/h3-16H,1-2H3,(H,24,26)

InChI Key

WDYRQFPFHBBJBW-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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